molecular formula C12H10Br2 B051779 1,4-Bis(bromomethyl)naphthalene CAS No. 58791-49-4

1,4-Bis(bromomethyl)naphthalene

Cat. No. B051779
CAS RN: 58791-49-4
M. Wt: 314.01 g/mol
InChI Key: UZHZQZOMHXNQBJ-UHFFFAOYSA-N
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Description

1,4-Bis(bromomethyl)naphthalene is a chemical compound derived from naphthalene, a polycyclic aromatic hydrocarbon, through halogenation. It is a significant intermediate in organic synthesis, often used in the preparation of other complex molecules.

Synthesis Analysis

The synthesis of naphthalene derivatives involves various chemical processes. For instance, the preparation of naphthalene-1,8-diylbis(diphenylmethylium) from 1,8-dibromonaphthalene involves deoxygenation and the formation of a disiloxane (Saitoh, Yoshida, & Ichikawa, 2006).

Molecular Structure Analysis

The molecular structure of 1,4-Bis(bromomethyl)naphthalene and related compounds often displays interesting features. For example, 1,8-bis(dimethylethyleneguanidino)naphthalene shows an unsymmetrical intramolecular hydrogen bridge in its monoprotonated form (Raab et al., 2003).

Chemical Reactions and Properties

Various chemical reactions of naphthalene derivatives have been studied. The 1,8-bis(diphenylmethylium)naphthalenediyl dication, derived from 1,8-dibromonaphthalene, is known for its ability to promote oxidative coupling of N,N-dialkylanilines, leading to para-coupled bisanilines or benzidines (Saitoh, Yoshida, & Ichikawa, 2004).

Scientific Research Applications

  • General Use in Scientific Research

    • Field : Biochemical Research
    • Application Summary : “1,4-Bis(bromomethyl)naphthalene” is a biochemical used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
  • Use as a Fluorescence Probe

    • Field : Fluorescence Microscopy
    • Application Summary : Naphthalene derivatives, such as “1,4-Bis(bromomethyl)naphthalene”, are used as fluorescence probes for detecting and imaging purposes . They exhibit excellent sensing and selectivity properties towards anions and cations and are also used as a part of target biomolecules .
    • Methods of Application : These probes are used in fluorescence microscopy, a technique that uses fluorescence to generate an image . The naphthalene derivative would be introduced into the system under study, and its fluorescence would be observed under a microscope.
    • Results or Outcomes : The use of naphthalene-based fluorescence probes can result in high-quality images with increased selectivity and sensitivity .
  • Use in Organic Semiconductor Building Blocks

    • Field : Materials Science
    • Application Summary : “1,4-Bis(bromomethyl)naphthalene” can be used as a building block in the construction of organic semiconductors . Organic semiconductors are a type of semiconductor made from organic compounds, and they are used in a variety of applications, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors.
    • Results or Outcomes : The use of “1,4-Bis(bromomethyl)naphthalene” in the construction of organic semiconductors can result in materials with unique properties, such as flexibility, low cost, and the ability to be processed at low temperatures .
  • Use in Synthesis of Other Compounds

    • Field : Organic Chemistry
    • Application Summary : “1,4-Bis(bromomethyl)naphthalene” can be used as a starting material in the synthesis of other compounds . For example, it can be used in the synthesis of 2-(fluoromethyl)naphthalene, 2-naphthylmethyl azide, 2-naphthalenecarboxaldehyde, diselenide, bis(2-naphthalenylmethyl), 1H-1,2,3-triazole, 4,4′-(1,4-phenylene)bis .
    • Results or Outcomes : The use of “1,4-Bis(bromomethyl)naphthalene” in the synthesis of other compounds can result in a wide range of products with diverse properties and potential applications .
  • Use in Two-Photon Chemistry

    • Field : Physical Chemistry
    • Application Summary : “1,8-Bis(bromomethyl)naphthalene”, a similar compound to “1,4-Bis(bromomethyl)naphthalene”, has been used in two-photon chemistry . Two-photon chemistry involves the absorption of two photons by a molecule in a single quantum event.
    • Methods of Application : The compound is used in time-delayed, two-color photolysis and argon ion laser-jet photolysis techniques .
    • Results or Outcomes : The use of “1,8-Bis(bromomethyl)naphthalene” in two-photon chemistry can result in unique photochemical reactions .
  • Use in Synthesis of Unusual α-Amino Acid Derivatives

    • Field : Organic Chemistry
    • Application Summary : “1,8-Bis(bromomethyl)naphthalene” has been used in the synthesis of indan-based unusual α-amino acid derivatives under solid-liquid phase-transfer catalysis conditions .
    • Methods of Application : The compound is used in a chemical reaction with other reagents to form the desired product .
    • Results or Outcomes : The use of “1,8-Bis(bromomethyl)naphthalene” in the synthesis of unusual α-amino acid derivatives can result in a wide range of products with diverse properties and potential applications .

Safety And Hazards

1,4-Bis(bromomethyl)naphthalene is classified as dangerous. It may cause severe skin burns and eye damage. It may also be corrosive to metals . Safety measures include avoiding breathing dusts or mists, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosive resistant container .

Future Directions

A study on the distortion of a naphthalene ring was performed using steric repulsion between peri-substituents at the 1- and 8-positions. The introduction of bromo groups into the methyl groups of the 1,8-dimethylnaphthalene enhanced the steric repulsion to distort the naphthalene ring . This suggests potential future directions in studying the effects of steric repulsion on the properties of naphthalene derivatives.

properties

IUPAC Name

1,4-bis(bromomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHZQZOMHXNQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=CC=C(C2=C1)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343905
Record name 1,4-Bis(bromomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(bromomethyl)naphthalene

CAS RN

58791-49-4
Record name 1,4-Bis(bromomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis(bromomethyl)naphthalene (contains ca. 23% isomer)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
HS Brown, CP Muenchausen… - The Journal of Organic …, 1980 - ACS Publications
A number of new naphthalene crown ethers were synthesized in moderate yield from the appropriate bis-(halomethyl) naphthalenes and polyethylene glycols. The following crown …
Number of citations: 31 pubs.acs.org
T Ahn - Transactions on Electrical and Electronic Materials, 2013 - oak.go.kr
Poly(2,3-naphthalenevinylene-alt-N-ethylhexyl-3,6-carbazolevinylene), 2,3-PNCPV, poly(2,6-naphthalene vinylene-alt-N-ethylhexyl-3,6-carbazolevinylene), 2,6-PNCPV, and poly(1,4-…
Number of citations: 4 oak.go.kr
T Yamato, R Okabe, S Miyamoto… - Journal of Chemical …, 2006 - journals.sagepub.com
Syn- and anti-9-Methoxy(1,4)naphthaleno[3.3]MCP-2,11-diones (4) are obtained by the coupling reaction of 2,6-bis[2-cyano-2-(toluenesulfony)ethyl]anisoles (2) and 1,4-bis(…
Number of citations: 6 journals.sagepub.com
V Georgian, SK Boyer, B Edwards - The Journal of Organic …, 1980 - ACS Publications
72939-30-1; 5, 72939-31-2; 6, 61899-31-8; 7, 72939-32-3; 8, 72939-33-4; 9, 66393-66-6; 10, 72939-34-5; 11, 72939-35-6; 2, 3-bis (bromomethyl) naphthalene, 38998-33-3; 1, 4-bis (…
Number of citations: 22 pubs.acs.org
CY Li, CS Liu, JR Li, XH Bu - Crystal growth & design, 2007 - ACS Publications
Eight new metal complexes of an imidazole-based ligand 1,4-bis(imidazol-1-ylmethyl)naphthalene (L), {[Ag(L)](ClO 4 )} ∞ (1), {[Cd(L) 2 (H 2 O) 2 ](NO 3 ) 2 } ∞ (2), {[Mn(L) 2 (H 2 O) 2 ](…
Number of citations: 52 pubs.acs.org
CG Venier, TG Squires - 1983 - osti.gov
In summary, model studies have provided the following information. An aprotic solvent will be required for both transalkylation and ionic hydrogenation; a non-nucleophilic solvent will …
Number of citations: 2 www.osti.gov
AJ Moore, MR Bryce - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
The bis(1,3-dithiolium) dication salts 8a–c have been synthesised in three steps (31–51% overall yields) starting from 1,4-bis(bromomethyl)naphthalene, 9,10-bis(chloromethyl)…
Number of citations: 121 pubs.rsc.org
JD Stenger-Smith, T Sauer, G Wegner, RW Lenz - Polymer, 1990 - Elsevier
Films of poly(1,4-naphthalene vinylene) (P-1,4-NV) were obtained by the thermal elimination of a cycloalkylene sulphonium salt precursor polymer. The ultra-violet/visible (uv/vis.), …
Number of citations: 13 www.sciencedirect.com
S Alghool, C Slebodnick - … of Inorganic and Organometallic Polymers and …, 2015 - Springer
The reaction of 1,4-bis((2H-benzo[d]imidazol-2-yl)methyl) naphthalene and pyridinium 1,1,2,3,3-pentacyanopropenide (PCP) with Zn(II) salts yielded two-dimensional (2D) chain …
Number of citations: 2 link.springer.com
PR Lazzara, AD Jain, AC Maldonado, B Richardson - pstorage-acs-6854636.s3 …
All starting materials and solvents were purchased from Sigma-Aldrich, Acros Organics, Fischer Scientific, ArkPharm, TCI America, or Matrix Scientific and used without further …

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